5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione
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Overview
Description
5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione is a quinazoline derivative, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione typically involves the iodination of 1,3-dimethylquinazoline-2,4(1H,3H)-dione. This can be achieved using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoquinazoline derivative.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological processes involving quinazoline derivatives.
Medicine: Potential use as a lead compound in the development of new drugs, particularly for cancer and infectious diseases.
Industry: Used in the synthesis of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by interacting with enzymes or receptors, inhibiting their activity, and thereby affecting cellular processes. For example, some quinazoline derivatives inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylquinazoline-2,4(1H,3H)-dione: The non-iodinated parent compound.
5-Bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione: A brominated analogue.
5-Chloro-1,3-dimethylquinazoline-2,4(1H,3H)-dione: A chlorinated analogue.
Uniqueness
5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to its halogenated analogues. The iodine atom can also serve as a useful handle for further functionalization through various chemical reactions.
Properties
IUPAC Name |
5-iodo-1,3-dimethylquinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-12-7-5-3-4-6(11)8(7)9(14)13(2)10(12)15/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACQATTWTIOMGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)I)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736541 |
Source
|
Record name | 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70736541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202679-06-8 |
Source
|
Record name | 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70736541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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